molecular formula C9H10F3N3 B2938443 N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1339494-41-5

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2938443
CAS No.: 1339494-41-5
M. Wt: 217.195
InChI Key: OQHRRXNJBQXLEI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound featuring a pyrimidine core, a common scaffold in medicinal chemistry known for its utility in designing biologically active molecules. The structure incorporates a trifluoromethyl group, a moiety frequently used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. The cyclopropylmethyl amine substituent is a feature found in advanced research compounds and contributes to the molecule's overall physicochemical properties. This compound serves as a valuable building block in organic synthesis and drug discovery research. Pyrimidine derivatives are extensively investigated for their potential to interact with various enzymatic targets. For instance, structurally related pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators like the endocannabinoid anandamide . Research in this area explores pathways relevant to neuroscience, including the modulation of emotional behavior and fear extinction in model systems . Furthermore, similar 2,4-disubstituted pyrimidine scaffolds are utilized in the development of inhibitors for neuronal nitric oxide synthase (nNOS), a target for neurodegenerative disorders . As such, this chemical is intended for use as a reference standard or synthetic intermediate in laboratory research to further explore these and other biological mechanisms. Please Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-13-8(15-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRRXNJBQXLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine with analogous compounds:

Compound Name Substituents (Pyrimidine Core) Molecular Weight Key Functional Groups LogP* Solubility*
This compound 4-CF₃, N-(cyclopropylmethyl) 257.23 CF₃, cyclopropylmethyl ~2.8 Low (organic)
N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine 4-CF₃, N-(4-chlorobenzyloxyphenyl) 423.82 CF₃, chlorobenzyloxy ~4.1 Very low
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine 4-CF₃, 2,4-dimethylthiazole 350.36 CF₃, thiazole ~3.5 Moderate (DMSO)
N-(4-(trifluoromethyl)phenyl)-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidin-2-amine Fused pyrido-pyrimidine, 4-CF₃ 410.44 CF₃, bicyclic scaffold ~3.9 Low (aqueous)

*LogP and solubility values are estimated based on substituent contributions.

Key Observations:
  • Trifluoromethyl Group : Present in all analogs, this group enhances electron-withdrawing effects and metabolic stability.
  • Cyclopropylmethyl vs.
  • Fused Ring Systems : The bicyclic scaffold in increases molecular weight and rigidity, which may limit bioavailability but enhance target affinity.
Sigma Receptor Ligands:
  • The cyclopropylmethyl group is a hallmark of sigma receptor antagonists (e.g., (1-(cyclopropylmethyl)-4-fluorophenyl-piperidine HBr in ). The target compound may share similar binding modes due to its cyclopropylmethylamine moiety, which stabilizes hydrophobic interactions in receptor pockets.
Kinase Inhibition:
  • Thiazole-containing analogs (e.g., ) exhibit kinase inhibitory activity, attributed to the thiazole ring’s ability to coordinate with catalytic residues. The absence of such heterocycles in the target compound suggests divergent biological targets.
Antibacterial and Antifungal Activity:
  • Pyrimidine derivatives with halogenated aryl groups (e.g., ) show antimicrobial activity. The trifluoromethyl group in the target compound may confer similar properties, though this requires experimental validation.

Biological Activity

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrimidine core with a trifluoromethyl group and a cyclopropylmethyl substituent, which contribute to its unique chemical properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the cyclopropylmethyl group may influence binding affinity to biological targets.

This compound primarily acts as an inhibitor of specific kinases, which are critical in various signaling pathways associated with cell growth and proliferation. Kinase inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment.

Target Kinases

The exact kinases targeted by this compound are under investigation, but preliminary studies suggest that it may inhibit pathways involved in oncogenesis. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in determining the biological activity of pyrimidine derivatives. For instance:

  • Trifluoromethyl Group: Enhances potency and selectivity for kinase targets.
  • Cyclopropylmethyl Substituent: Modulates binding interactions with target proteins.

A study evaluating various pyrimidine derivatives indicated that modifications to the pyrimidine ring significantly affect inhibitory potency against specific enzymes, emphasizing the role of structural optimization in drug design .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on certain cancer cell lines. The compound's efficacy was assessed using various concentrations, revealing a dose-dependent response.

Concentration (µM)Cell Viability (%)
0.190
170
1040
5020

These results indicate significant cytotoxic effects at higher concentrations, suggesting potential for further development as an anticancer agent .

Case Studies

  • Inhibition of NAPE-PLD: A related compound, N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401), was identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling. This compound exhibited significant effects on emotional behavior in animal models, highlighting the potential for similar pyrimidine derivatives to influence neurological pathways .
  • Kinase Inhibition Studies: Research into the SAR of pyrimidine derivatives has shown that modifications can lead to substantial changes in inhibitory activity against kinases involved in cancer progression. For example, altering substituents on the pyrimidine ring led to compounds with nanomolar potency against specific targets .

Applications in Research and Medicine

This compound is being explored for multiple applications:

  • Cancer Therapeutics: Due to its kinase inhibitory properties, it holds promise as a candidate for developing novel anticancer therapies.
  • Neurological Research: Its structural analogs are being evaluated for their effects on lipid signaling pathways related to mood regulation and neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A multi-step approach involves reacting cyanopyrazine derivatives with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine) to form intermediates, followed by cyclization or functional group transformations. For example, trifluoromethyl groups can be introduced via fluorination reagents like sulfur tetrafluoride. Reaction optimization includes adjusting solvent polarity (DMF, THF), temperature (60–100°C), and catalyst use (e.g., Pd for cross-coupling). Yields vary significantly (31–95%), with lower yields in steps involving oxadiazole formation due to competing side reactions .
  • Key Tools : Monitor reactions via TLC and characterize intermediates using 1H^1H-/13C^{13}C-NMR and LC-MS. Purify via column chromatography or recrystallization .

Q. How can structural characterization resolve ambiguities in the regiochemistry of substituents on the pyrimidine ring?

  • Methodology : X-ray crystallography is critical for unambiguous assignment. For example, intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) confirm spatial orientation. NMR coupling patterns (e.g., 3J^3J-values for vicinal protons) and 19F^{19}F-NMR chemical shifts differentiate trifluoromethyl positions. Computational modeling (DFT) validates experimental data .
  • Case Study : In a related pyrimidine derivative, crystal packing revealed C–H⋯π interactions stabilizing the structure, which correlated with NMR-derived NOE effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for kinase inhibition (e.g., Stk1), COX-2 selectivity, or GABA receptor modulation using fluorescence polarization or radiometric assays. For example, COX-2 inhibition assays measure IC50_{50} values via competitive binding with 18F^{18}F-labeled probes. Cytotoxicity can be assessed using MTT assays on cancer cell lines (e.g., HCT116 for colorectal models) .
  • Data Interpretation : Compare selectivity ratios (COX-2/COX-1 > 100) and validate target engagement via Western blotting or thermal shift assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance target selectivity in kinase vs. GABA receptor inhibition?

  • Methodology : Systematically modify substituents (e.g., cyclopropylmethyl vs. pyridinyl groups) and assess activity across targets. For example:

  • Replace the trifluoromethyl group with methylsulfonyl to reduce steric hindrance for kinase binding pockets.
  • Introduce electron-withdrawing groups (e.g., chloro) on the pyrimidine ring to enhance GABA receptor affinity.
  • Use molecular docking (AutoDock Vina) to predict binding poses and guide synthesis .
    • Case Study : Substituting the cyclopropylmethyl group with a morpholinopropyl chain in a related compound increased GABA inhibition by 10-fold, highlighting the role of lipophilicity in blood-brain barrier penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Address this by:

  • Performing metabolic stability assays (e.g., microsomal incubation + LC-MS to identify degradation products).
  • Modifying the compound with deuterium or fluorine to block oxidation sites.
  • Validating in vivo efficacy using PET tracers (e.g., 18F^{18}F-labeled analogs) to track target engagement .
    • Example : A COX-2 inhibitor showed poor in vivo activity due to rapid glucuronidation; adding a methyl group adjacent to the sulfonamide improved stability .

Q. What strategies validate the mechanism of action when off-target effects are suspected?

  • Methodology : Use CRISPR/Cas9 knockout models to confirm target dependency. For example:

  • Generate COX-2/^{-/-} cell lines and test compound activity.
  • Employ phosphoproteomics to identify downstream signaling changes (e.g., p38 MAPK phosphorylation).
  • Cross-validate with RNAi or dominant-negative mutants .
    • Case Study : A pyrimidin-2-amine derivative initially thought to inhibit Stk1 was later found to activate AMPK; this was resolved using isoform-specific antibodies and ATP-competitive assays .

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